molecular formula C12H14FNO3 B11872409 6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide

6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide

Cat. No.: B11872409
M. Wt: 239.24 g/mol
InChI Key: FACDZWGGGWMJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide is a heterocyclic organic compound characterized by the presence of a chroman ring structure This compound is notable for its unique chemical properties, which are influenced by the presence of fluorine, hydroxyl, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde or ketone.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Carboxamide Formation: The carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with dimethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a scaffold for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be used as a probe or marker in biological assays to study various biochemical processes.

    Chemical Sensors: Its fluorescence properties can be exploited in the design of chemical sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The hydroxyl and carboxamide groups can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-4-hydroxy-2-methylquinoline: Shares the fluorine and hydroxyl functional groups but has a different ring structure.

    4-Hydroxy-N,N-dimethylchroman-2-carboxamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    6-Fluoro-4-hydroxy-2-chromanone: Contains a ketone group instead of a carboxamide group.

Uniqueness

6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide is unique due to the combination of its functional groups and the chroman ring structure The presence of the fluorine atom enhances its chemical stability and reactivity, while the hydroxyl and carboxamide groups provide opportunities for various chemical modifications and interactions

Properties

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

6-fluoro-4-hydroxy-N,N-dimethyl-3,4-dihydro-2H-chromene-2-carboxamide

InChI

InChI=1S/C12H14FNO3/c1-14(2)12(16)11-6-9(15)8-5-7(13)3-4-10(8)17-11/h3-5,9,11,15H,6H2,1-2H3

InChI Key

FACDZWGGGWMJJI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CC(C2=C(O1)C=CC(=C2)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.